

Discovery and history of 2-Arachidonoyl glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Arachidonoyl glycerol

Cat. No.: B13389660

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of 2-Arachidonoylglycerol (2-AG)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Arachidonoylglycerol (2-AG) is now recognized as the most abundant endocannabinoid in the central nervous system and a key signaling molecule in a vast array of physiological processes. As a full agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, its discovery was a watershed moment in understanding the breadth and complexity of the endocannabinoid system (ECS). This technical guide provides a comprehensive overview of the historical context, pivotal discovery, and biochemical characterization of 2-AG. It includes quantitative data on receptor binding and enzyme kinetics, detailed experimental methodologies that led to its identification and characterization, and visualizations of its metabolic and signaling pathways to support advanced research and drug development efforts.

Historical Context: The Search for an Endogenous Cannabinoid

The journey to 2-AG's discovery began long before the molecule itself was identified. The elucidation of the structure of Δ^9 -tetrahydrocannabinol (Δ^9 -THC) in 1964 by Raphael Mechoulam and his colleagues was the first major step. This discovery of the primary psychoactive component of Cannabis spurred decades of research into its mechanism of

action, culminating in the cloning of the first cannabinoid receptor, CB1, in 1990.^[1] The presence of a specific G protein-coupled receptor in the brain implied the existence of an endogenous ligand.

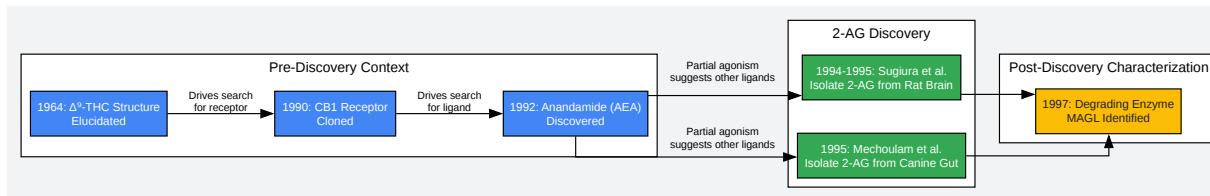
This hypothesis was confirmed in 1992 when Mechoulam's group identified N-arachidonylethanolamine, which they named "anandamide".^[2] While a landmark discovery, anandamide's properties as a partial agonist at cannabinoid receptors and its relatively low abundance in the brain suggested that other endogenous ligands might exist. The stage was set for the discovery of a second, potentially more prominent, endocannabinoid.

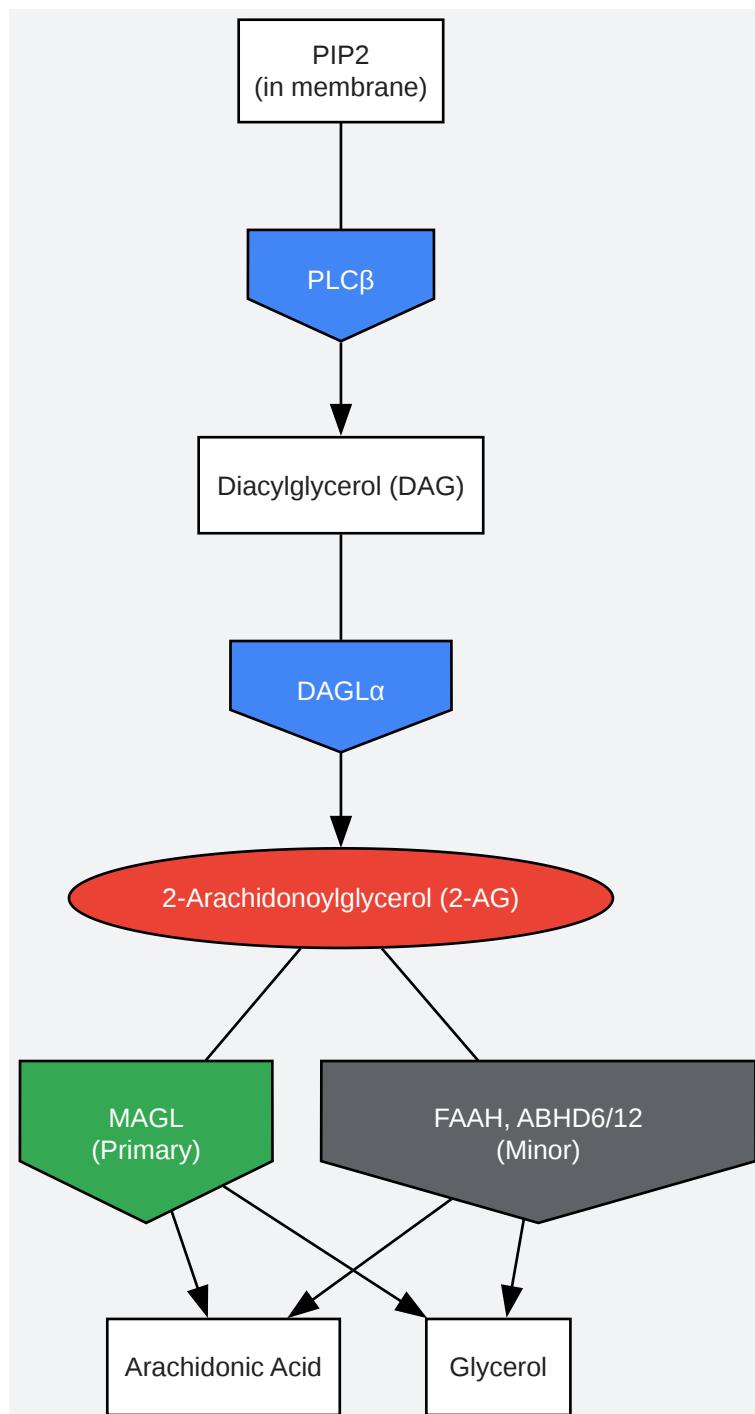
The Pivotal Discovery of 2-AG (1994-1995)

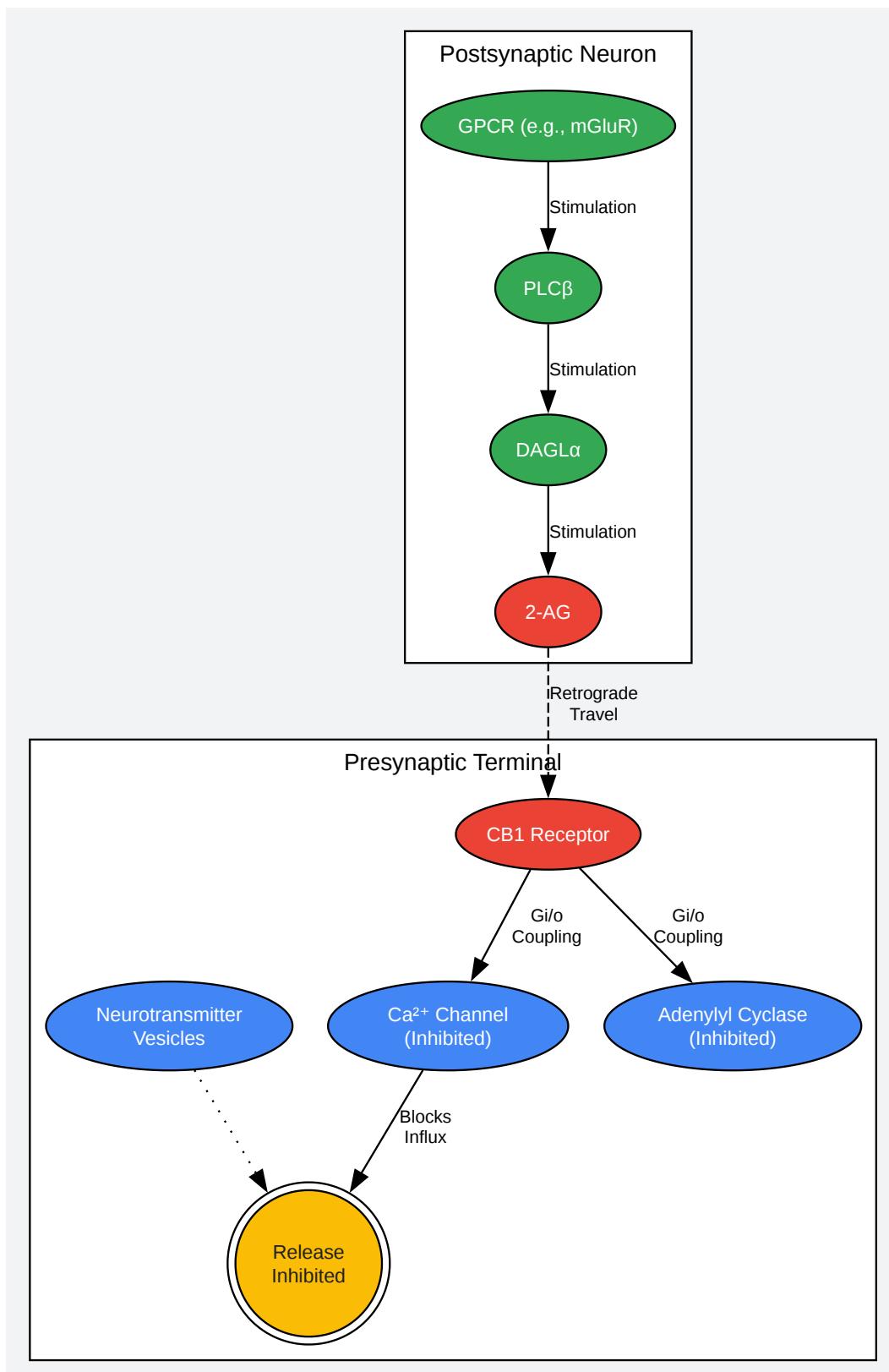
In the mid-1990s, two research groups independently identified 2-AG as a novel endogenous ligand for cannabinoid receptors.

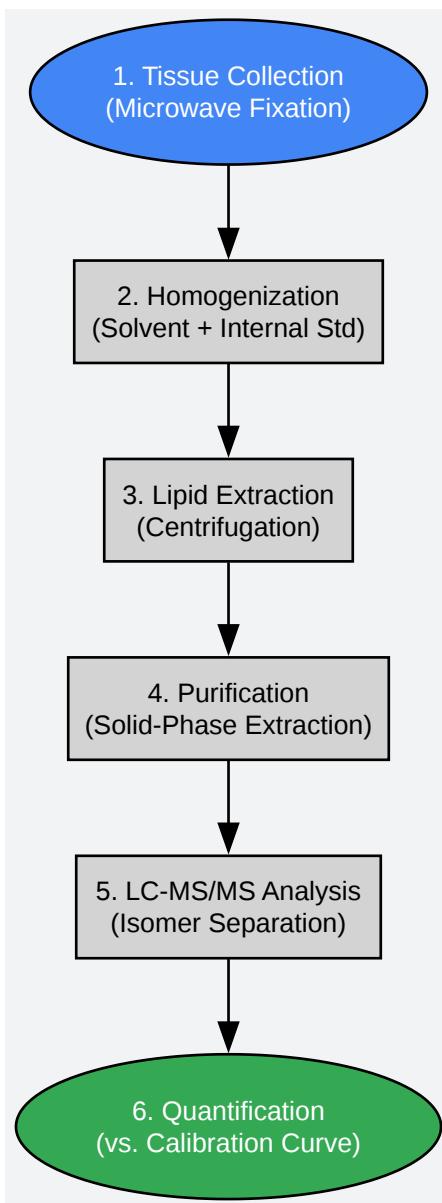
- Dr. Raphael Mechoulam's Group (Hebrew University, Jerusalem): Building on their pioneering work, Mechoulam and his student Shimon Ben-Shabat were searching for other potential endocannabinoids in peripheral tissues. In 1995, they successfully isolated a substance from the canine gut that bound to cannabinoid receptors.^{[3][4][5]} Through chemical characterization, they identified it as 2-arachidonoylglycerol, a known chemical compound but one whose biological role in mammals was unknown.^[3] Their work further demonstrated its pharmacological properties *in vivo*, solidifying its status as the second discovered endocannabinoid.^{[3][4]}
- Dr. Takayuki Sugiura's Group (Teikyo University, Japan): Concurrently, Sugiura's team was investigating lipid signaling in the brain. In 1994 and 1995, they also reported that 2-AG, isolated from rat brain, demonstrated a strong affinity for cannabinoid receptors.^{[3][6][7][8]} Their research established that 2-AG was present at significantly higher levels in the brain than anandamide—approximately 170 to 1000 times more abundant—and acted as a full agonist at the CB1 receptor, unlike the partial agonism of anandamide.^{[7][9]}

This dual, independent discovery provided powerful validation for 2-AG's role as a major player in the newly uncovered endocannabinoid system.









[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elevation of 2-AG by monoacylglycerol lipase inhibition in the visceral insular cortex interferes with anticipatory nausea in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Arachidonoylglycerol is a substrate for butyrylcholinesterase: A potential mechanism for extracellular endocannabinoid regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol lipase α (DAGL α) and DAGL β cooperatively regulate the production of 2-arachidonoyl glycerol in autaptic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 2-Arachidonoyl glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13389660#discovery-and-history-of-2-arachidonoyl-glycerol\]](https://www.benchchem.com/product/b13389660#discovery-and-history-of-2-arachidonoyl-glycerol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com